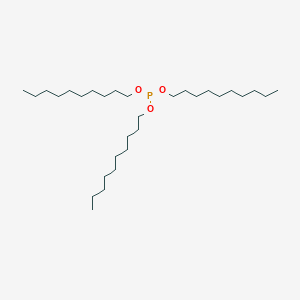

Tridecyl phosphite

Beschreibung

Eigenschaften

IUPAC Name |

tris-decyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O3P/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBLOZGVRHAYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(OCCCCCCCCCC)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863060 | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-86-4 | |

| Record name | Tridecyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tris(decyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Tridecyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tridecyl phosphite. It aims to serve as a valuable resource for professionals in research, science, and drug development by presenting detailed information in a clear and accessible format. This document addresses the existing ambiguity in literature by distinctly separating the properties of tris(decyl) phosphite and tris(tridecyl) phosphite, two compounds often referred to under the umbrella term "this compound."

Chemical Identity and Structure

The term "this compound" can refer to two distinct chemical entities with different alkyl chain lengths, leading to variations in their chemical and physical properties.

Tris(decyl) phosphite is a phosphite ester with three decyl groups attached to the phosphorus atom.

Tris(tridecyl) phosphite , on the other hand, possesses three tridecyl groups. It's important to note that commercial this compound is often a mixture of isomers, with triisothis compound being a common example.

The fundamental structure of these trialkyl phosphites consists of a central phosphorus atom in the +3 oxidation state, bonded to three alkoxy groups.

An In-depth Technical Guide to the Synthesis and Purification of Tridecyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying tridecyl phosphite, a versatile chemical intermediate. The information presented is curated for professionals in research and development who require detailed experimental protocols and comparative data.

Synthesis of this compound

This compound can be effectively synthesized through two principal chemical pathways: the reaction of phosphorus trichloride with tridecyl alcohol and the transesterification of a lower alkyl or aryl phosphite.

Synthesis from Phosphorus Trichloride and Tridecyl Alcohol

This classic method involves the reaction of phosphorus trichloride with three equivalents of tridecyl alcohol in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Tridecyl alcohol (C₁₃H₂₇OH)

-

Triethylamine (N(C₂H₅)₃) or Pyridine (C₅H₅N)

-

Anhydrous toluene or other inert solvent (e.g., hexane, heptane)

Procedure:

-

A multi-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer, is charged with tridecyl alcohol (3.0 molar equivalents) and triethylamine (3.0 molar equivalents) dissolved in anhydrous toluene.

-

The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

A solution of phosphorus trichloride (1.0 molar equivalent) in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

The precipitated triethylamine hydrochloride is removed by vacuum filtration.

-

The filter cake is washed with small portions of fresh anhydrous toluene to recover any entrained product.

-

The filtrate and washings are combined for subsequent purification.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Phosphorus Trichloride | 137.33 | 1.0 | 80-90 |

| Tridecyl Alcohol | 200.36 | 3.0 | |

| Triethylamine | 101.19 | 3.0 | |

| This compound | 629.03 |

Synthesis via Transesterification

Transesterification offers an alternative route, often favored for its milder conditions and avoidance of corrosive hydrogen chloride. This method typically involves reacting a lower trialkyl or triaryl phosphite (e.g., trimethyl phosphite or triphenyl phosphite) with tridecyl alcohol in the presence of a basic catalyst.

Materials:

-

Trimethyl phosphite ((CH₃O)₃P)

-

Tridecyl alcohol (C₁₃H₂₇OH)

-

Sodium methoxide (NaOCH₃) (catalytic amount)

Procedure:

-

A reaction flask equipped with a distillation head, condenser, and a nitrogen inlet is charged with tridecyl alcohol (molar ratio of approximately 4:1 to trimethyl phosphite).

-

A catalytic amount of sodium methoxide is added to the alcohol and the mixture is heated to around 75 °C under a nitrogen atmosphere.

-

Trimethyl phosphite is added dropwise over a period of 30 minutes, maintaining the temperature.

-

After the addition, the reaction temperature is gradually raised to 195-200 °C.

-

The reaction is stirred at this temperature for 2-4 hours, during which the byproduct, methanol, is continuously removed by distillation.

-

Upon completion, the reaction mixture is cooled, and any remaining excess alcohol is removed under vacuum.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity Metric |

| Trimethyl Phosphite | 124.08 | 1.0 | >85 | Acid Number: 0.0072-0.041 mg KOH/g |

| Tridecyl Alcohol | 200.36 | ~4.0 | Specific Gravity: 0.8866-0.8905 | |

| This compound | 629.03 |

Note: The protocol for the closely related tri-isodecyl phosphite suggests a yield of over 85%[1].

Purification of this compound

The purification strategy for this compound depends on the synthetic route employed. The primary goal is to remove unreacted starting materials, byproducts, and the catalyst.

Purification from the Phosphorus Trichloride Route

The crude product from this route contains the desired this compound, dissolved in the solvent, along with some unreacted starting materials and potentially some dialkyl phosphite byproducts.

Washing and Drying:

-

The combined filtrate from the synthesis step is transferred to a separatory funnel.

-

The organic layer is washed sequentially with:

-

A dilute aqueous solution of sodium bicarbonate or ammonium carbamate to neutralize any remaining acidic impurities.

-

Water to remove any water-soluble salts.

-

Brine to aid in the separation of the organic and aqueous layers.

-

-

The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

The drying agent is removed by filtration.

Distillation:

-

The solvent is removed from the dried filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is purified by fractional vacuum distillation. Due to the high boiling point of this compound, a high vacuum is necessary to prevent decomposition.

Purification from the Transesterification Route

Purification following the transesterification route is generally simpler as it does not involve the removal of amine salts.

Distillation:

-

After the reaction is complete and the byproduct (methanol or phenol) has been removed, the crude this compound is purified by vacuum distillation.

-

The distillation is performed under high vacuum to isolate the pure product from the catalyst and any high-boiling impurities. A patent describing the synthesis of this compound from triphenyl phosphite notes that the separation of phenol is readily achieved due to the significant difference in their boiling points[2].

| Compound | Boiling Point (°C) | Pressure (mmHg) |

| This compound | ~240-250 (estimated) | 1 |

| Phenol | 181.7 | 760 |

| Methanol | 64.7 | 760 |

Note: The boiling point of this compound is an estimate based on similar long-chain trialkyl phosphites. The exact temperature should be determined experimentally.

Quality Control and Analysis

The purity of the final this compound product is critical for its intended application. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing purity and identifying any residual impurities.

GC-MS Analysis Protocol

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for the separation of high-boiling, non-polar compounds like this compound.

-

Injector Temperature: Typically set around 250-280 °C.

-

Oven Temperature Program: A temperature gradient program is used, starting at a lower temperature (e.g., 100 °C) and ramping up to a high final temperature (e.g., 300-320 °C) to ensure the elution of the high-boiling this compound and any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of this compound can be used for identification, and the peak area in the chromatogram can be used for quantification of purity.

Visualizing the Processes

Diagrams of Synthesis and Purification Workflows

References

A Technical Guide to the Mechanism of Action of Tridecyl Phosphite as a Secondary Antioxidant

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of tridecyl phosphite, a widely used secondary antioxidant in polymer stabilization. It details the core chemical reactions, synergistic interactions with primary antioxidants, and relevant physicochemical properties. Standardized experimental protocols for evaluating antioxidant efficacy are described, and key concepts are illustrated through reaction diagrams and process workflows.

Introduction to Polymer Degradation and Antioxidant Roles

Polymer materials are susceptible to oxidative degradation when exposed to heat, light, and oxygen, particularly during high-temperature processing and long-term use.[1] This degradation process is a free-radical chain reaction that leads to the deterioration of the material's mechanical, physical, and aesthetic properties, such as embrittlement, discoloration, and loss of strength.[2][3]

To mitigate this, antioxidants are incorporated into the polymer matrix. They are broadly classified based on their mechanism of action:

-

Primary Antioxidants: These are radical scavengers, typically hindered phenols or amines, that interrupt the degradation cycle by donating a hydrogen atom to neutralize highly reactive free radicals (e.g., alkyl and peroxyl radicals).[4][5]

-

Secondary Antioxidants: These compounds, also known as hydroperoxide decomposers, do not typically react directly with free radicals. Instead, they target and decompose hydroperoxides (ROOH)—unstable intermediates formed during the oxidation cycle—into stable, non-radical products.[4][6] this compound is a highly effective phosphorus-based secondary antioxidant.[4][7]

Core Mechanism of Action of this compound

The primary function of this compound and other phosphite-based antioxidants is to prevent the proliferation of radicals by eliminating their precursors, the hydroperoxides.[8]

Hydroperoxide Decomposition

During polymer oxidation, hydroperoxides (ROOH) are formed. These molecules are thermally and photolytically unstable and can readily cleave to form two new, highly destructive free radicals (alkoxy, RO•, and hydroxyl, •OH), which accelerate the degradation process.

This compound intervenes by stoichiometrically reducing hydroperoxides to stable alcohols (ROH). In this process, the trivalent phosphorus atom of the phosphite is oxidized to its stable pentavalent phosphate form.[1][6]

The general reaction is: P(OR)₃ + ROOH → O=P(OR)₃ + ROH (this compound + Hydroperoxide → Tridecyl Phosphate + Alcohol)

This reaction is critical because it converts a potent radical initiator (ROOH) into inert, stable compounds, effectively breaking the degradation chain reaction.[1][6]

Figure 1: Reaction of this compound with a Hydroperoxide.

Synergism with Primary Antioxidants

This compound is most effective when used in combination with primary antioxidants, creating a powerful synergistic effect that provides comprehensive protection to the polymer.[1][4][9]

The protection mechanism occurs in a two-stage defense:

-

Primary Defense: A primary antioxidant (e.g., a hindered phenol, ArOH) scavenges peroxyl radicals (ROO•), preventing them from abstracting hydrogen from the polymer chain. This action, however, consumes the primary antioxidant and produces hydroperoxides (ROOH).

-

Secondary Defense: this compound then decomposes the hydroperoxides formed in the primary defense step. This action prevents the hydroperoxides from breaking down into more radicals and also preserves the primary antioxidant, extending the material's long-term stability.[1]

Figure 2: Synergistic Antioxidant Protection Cycle.

Physicochemical and Performance Data

The effectiveness of this compound is also dependent on its physical properties, which allow it to be easily incorporated and remain stable within the polymer matrix during processing. While specific quantitative performance metrics like reaction rate constants are proprietary and vary with conditions, a summary of its general characteristics provides insight into its utility.

| Property | Description | Reference(s) |

| Physical State | Typically a clear to pale-colored liquid at room temperature. | [8] |

| Solubility | Insoluble in water but soluble in a wide range of organic solvents and compatible with many common polymers like polyolefins and PVC. | [2][8] |

| Heat Stability | Exhibits good thermal stability with a high boiling point and low volatility, making it effective during high-temperature melt processing. | [2][8] |

| Hydrolytic Stability | Possesses moderate resistance to hydrolysis. While better than some lower molecular weight phosphites, it can be susceptible in humid environments. | [2] |

| Synergy | Works exceptionally well in combination with primary antioxidants to provide robust protection against both processing and long-term degradation. | [8] |

Experimental Evaluation Protocols

Evaluating the performance of a secondary antioxidant like this compound requires methods that can measure the resistance of a polymer to oxidative degradation under controlled conditions.

Overview of Relevant Methods

While assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) are common for measuring general antioxidant capacity, they are less suited for evaluating hydroperoxide decomposers in a polymer matrix.[10][11] The most relevant methods simulate the conditions of polymer processing and aging.

Protocol: Oxidative Induction Time (OIT)

The OIT test is a standard method used to determine the thermal oxidative stability of a material. It is typically performed using a Differential Scanning Calorimeter (DSC). The test measures the time until the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.

Objective: To quantify the effectiveness of this compound in stabilizing a polymer (e.g., polypropylene) against thermal oxidation.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum)

-

High-purity nitrogen and oxygen gas sources

Methodology:

-

Sample Preparation: Prepare thin sections (5-10 mg) of the polymer compound containing a specified concentration of this compound (and often a primary antioxidant). Place the sample into an open aluminum DSC pan. A control sample without the antioxidant is also prepared.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Inert Heating: Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) under a continuous purge of inert nitrogen gas. This prevents oxidation during the heating phase.

-

Equilibration: Allow the sample to thermally equilibrate at the test temperature for several minutes until a stable heat flow signal is achieved.

-

Gas Switching: Switch the purge gas from nitrogen to high-purity oxygen at a constant flow rate. This marks the beginning of the test (time = 0).

-

Data Acquisition: Continuously record the heat flow signal from the DSC. The sample will initially show a stable baseline.

-

Detection of Oxidation: The onset of oxidation is marked by a sharp exothermic deviation from the baseline.

-

Determination of OIT: The Oxidative Induction Time is determined as the time elapsed from the switch to oxygen until the onset of the exothermic peak.

Figure 3: Experimental Workflow for Oxidative Induction Time (OIT) Test.

Conclusion

This compound serves as a vital secondary antioxidant in the stabilization of polymeric materials. Its core mechanism of action is the efficient decomposition of harmful hydroperoxide intermediates into stable, non-radical products. This function is particularly powerful when used synergistically with primary, radical-scavenging antioxidants, providing a comprehensive defense against oxidative degradation during high-temperature processing and for the service life of the final product. Its favorable physicochemical properties ensure its compatibility and persistence within the polymer matrix, making it a cornerstone additive in the plastics industry.

References

- 1. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 2. bdmaee.net [bdmaee.net]

- 3. bdmaee.net [bdmaee.net]

- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 7. researchgate.net [researchgate.net]

- 8. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tridecyl Phosphite (CAS 25448-25-3): Applications and Performance

For Researchers, Scientists, and Professionals in Polymer Science and Formulation

Abstract

This technical guide provides a comprehensive overview of tridecyl phosphite (CAS 25448-25-3), a widely used secondary antioxidant and thermal stabilizer in the polymer industry. Commercially, this product is known as triisodecyl phosphite (TDP), derived from isodecanol. This document details its chemical properties, primary applications, mechanism of action, and synergistic effects with other additives. It includes detailed experimental protocols for its synthesis and performance evaluation, alongside quantitative performance data where available. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its role and assessment in polymer formulations. While the primary applications of this compound are in the industrial polymer sector, this guide is structured to be a valuable resource for any scientific professional engaged in material science and stabilization.

Introduction to this compound

This compound (CAS 25448-25-3) is an organophosphorus compound that functions as a highly effective secondary heat stabilizer and antioxidant.[1][2] It is a clear liquid, which allows for easy incorporation into various polymer systems during formulation.[1] Its primary role is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability.[3] TDP is utilized in a wide range of polymers, including but not limited to:

-

Polyvinyl Chloride (PVC)[3]

-

Polyolefins (Polyethylene - PE, Polypropylene - PP)

-

Polyurethanes (PU)[4]

-

Acrylonitrile Butadiene Styrene (ABS)[2]

-

Polyethylene Terephthalate (PET)[2]

-

Polycarbonate (PC)[2]

As a secondary antioxidant, this compound is particularly effective at decomposing hydroperoxides, which are formed during the initial stages of polymer oxidation.[5] It works synergistically with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package that maintains the polymer's mechanical and aesthetic properties.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of triisodecyl phosphite is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 25448-25-3 | [1] |

| Molecular Formula | C₃₀H₆₃O₃P | [1] |

| Molecular Weight | 502.79 g/mol | [1] |

| Appearance | Clear Liquid | [1] |

| Density | 0.884 g/mL at 25 °C | |

| Boiling Point | 166 °C | |

| Refractive Index | n20/D 1.46 | |

| Solubility | Insoluble in water; soluble in organic solvents | [7] |

| Hydrolytic Stability | Susceptible to hydrolysis in the presence of moisture |

Mechanism of Action in Polymer Stabilization

This compound functions as a hydroperoxide decomposer. During the thermal oxidation of polymers, hydroperoxides (ROOH) are formed as unstable intermediates. The decomposition of these hydroperoxides generates highly reactive free radicals (RO• and •OH), which propagate the degradation chain reaction, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.

This compound intervenes by reducing the hydroperoxides to stable alcohols, in a process where the phosphite itself is oxidized to a phosphate. This reaction is depicted in the following scheme:

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This sacrificial mechanism effectively neutralizes the hydroperoxides before they can decompose into damaging free radicals, thus inhibiting the auto-oxidative cycle.[6]

Figure 1: Mechanism of this compound in preventing polymer degradation.

Key Applications and Performance Data

This compound is a versatile stabilizer used across numerous polymer systems. Its liquid form and good compatibility make it a preferred choice in many applications.[7]

Polyvinyl Chloride (PVC)

In PVC formulations, this compound acts as a secondary heat stabilizer, often in conjunction with primary stabilizers like calcium/zinc stearates. It improves both processing stability and long-term heat aging, and is particularly effective at maintaining color and clarity in both rigid and plasticized PVC products.[3]

Polyolefins (PE, PP)

For polyolefins, this compound is used to protect the polymer during high-temperature processing steps such as extrusion and injection molding. It helps to maintain the melt flow index (MFI) and prevent yellowing.

Other Polymers (PU, ABS, PET)

This compound also finds application in polyurethanes, ABS, and PET, where it contributes to improved thermal and color stability.[2][4]

Quantitative Performance Data

| Formulation | Melt Flow Index (MFI) Retention after Multiple Extrusions (%) | Yellowness Index (YI) after Oven Aging | Oxidative Induction Time (OIT) @ 200°C (min) |

| PP + 0.1% Hindered Phenol | 75 | 15 | 25 |

| PP + 0.1% Hindered Phenol + 0.1% Irgafos 168 | >95 | <5 | >60 |

Note: The data presented is illustrative and based on typical performance of high-efficiency phosphite stabilizers. Actual performance will vary depending on the specific polymer grade, processing conditions, and the full additive package.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of phosphorus trichloride with isodecanol.

Reactants:

-

Phosphorus trichloride (PCl₃)

-

Isodecanol

-

A base (e.g., pyridine or other amine) to neutralize HCl byproduct

Procedure:

-

Charge a dry, inert-atmosphere reactor with isodecanol.

-

Slowly add phosphorus trichloride to the isodecanol under controlled temperature conditions, typically around 60°C. A molar ratio of isodecanol to PCl₃ of approximately 3.1:1 is often used for optimal yield.

-

A base is used to scavenge the hydrochloric acid (HCl) that is formed during the reaction, driving the equilibrium towards the product.

-

The reaction mixture is then purified, typically through filtration to remove the amine hydrochloride salt, followed by vacuum distillation to remove any unreacted starting materials and byproducts.

Figure 2: Experimental workflow for the synthesis of this compound.

Evaluation of Stabilizer Performance

The effectiveness of this compound in a polymer formulation can be assessed using standardized testing methods.

a) Oxidative Induction Time (OIT) - ASTM D3895

This test determines the resistance of a polymer to oxidative degradation.

Methodology:

-

A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan in a Differential Scanning Calorimeter (DSC).

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.

-

Once the temperature is stable, the gas is switched to pure oxygen.

-

The OIT is the time from the introduction of oxygen until the onset of the exothermic peak of oxidation. A longer OIT indicates better oxidative stability.

b) Yellowness Index (YI) - ASTM E313

This test quantifies the change in color of a polymer after exposure to heat or UV light.

Methodology:

-

Test plaques of a standardized thickness are prepared from the stabilized polymer formulation by compression or injection molding.

-

The initial color of the plaques is measured using a spectrophotometer to determine the tristimulus values (X, Y, Z).

-

The plaques are then subjected to accelerated aging in an oven at a specified temperature for a set duration.

-

The color is re-measured after aging.

-

The Yellowness Index is calculated. A lower change in YI indicates better color stability.

c) Melt Flow Index (MFI) - ASTM D1238

This test measures the ease of flow of a molten polymer and is an indicator of changes in molecular weight due to degradation.

Methodology:

-

The MFI of the stabilized polymer is measured after initial processing.

-

The polymer is then subjected to multiple extrusion passes to simulate the stress of recycling.

-

The MFI is measured again after the additional processing.

-

A smaller change in MFI indicates better melt stability and less degradation.

Figure 3: General experimental workflow for evaluating stabilizer performance.

Conclusion

This compound (CAS 25448-25-3) is a crucial additive in the polymer industry, providing essential protection against thermal and oxidative degradation. Its role as a hydroperoxide decomposer, especially in synergy with primary antioxidants, is fundamental to preserving the integrity and appearance of a wide variety of plastic materials during processing and throughout their service life. While specific quantitative performance data in the public domain is limited, the established chemistry and the performance of analogous phosphite stabilizers confirm its effectiveness. The experimental protocols outlined in this guide provide a solid framework for the synthesis and evaluation of this important polymer additive.

References

- 1. Triisodecyl Phosphite | CAS: 25448-25-3) | Vesta Chemicals bv [vestachem.com]

- 2. taiwantrade.com [taiwantrade.com]

- 3. nbinno.com [nbinno.com]

- 4. ulprospector.com [ulprospector.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

Spectroscopic Profile of Tridecyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridecyl phosphite and related long-chain trialkyl phosphites. Due to variations in nomenclature within chemical databases, this document addresses tris(tridecyl) phosphite and provides data for structurally similar compounds such as tris(decyl) phosphite and tris(dodecyl) phosphite to offer a broader understanding of the spectroscopic characteristics of this class of compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and its analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Tris(tridecyl) phosphite | ¹H | CDCl₃ | Data not available in searched resources[1] | - | - | - |

| Tris(tridecyl) phosphite | ¹³C | Not specified | Data not available in searched resources[2] | - | - | - |

| Tris(dodecyl) phosphite | ³¹P | Not specified | ~138-141 (Typical range for trialkyl phosphites)[3][4] | Singlet | - | P |

Note: Specific, experimentally determined chemical shifts for tris(tridecyl) phosphite were not available in the public domain at the time of this report. The provided ³¹P NMR chemical shift is a typical range for trialkyl phosphites.

Table 2: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Tris(tridecyl) phosphite | KBr pellet | Specific peak data not available[2] | - | P-O-C stretch, C-H stretch, C-H bend |

| Tris(decyl) phosphite | Neat | ~2920 | Strong | C-H (alkane) stretch |

| ~2850 | Strong | C-H (alkane) stretch | ||

| ~1460 | Medium | C-H (alkane) bend | ||

| ~1030 | Strong | P-O-C stretch | ||

| ~720 | Medium | -(CH₂)n- rock |

Note: The IR data for tris(decyl) phosphite is sourced from the NIST Chemistry WebBook and is representative of a long-chain trialkyl phosphite.[5]

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| Tris(tridecyl) phosphite | Not specified | 629.0 (Calculated)[6] | Fragmentation data not available |

| Tris(decyl) phosphite | Electron Ionization | 502.8 (Calculated) | Fragmentation data not available |

| Tris(dodecyl) phosphite | Not specified | 587.0 (Calculated) | Fragmentation data not available |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : The phosphite sample, typically 5-20 mg, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR : Proton NMR spectra are acquired to determine the structure and purity of the alkyl chains.

-

¹³C NMR : Carbon-13 NMR spectra, often acquired with proton decoupling, provide information on the carbon skeleton of the molecule.

-

³¹P NMR : Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. Spectra are typically acquired with proton decoupling to produce a single sharp peak for the phosphite phosphorus atom.[7] The chemical shifts are referenced to an external standard, usually 85% H₃PO₄.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., KBr or NaCl).

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion and various fragment ions, which can be used to elucidate the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Tris(tridecan-1-yl) phosphite | C39H81O3P | CID 77711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 5. Phosphorous acid, tris(decyl) ester [webbook.nist.gov]

- 6. This compound | CAS 68610-62-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

Tridecyl Phosphite: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tridecyl phosphite in common organic solvents. Due to its nature as a nonpolar organic molecule, this compound exhibits broad miscibility with a wide range of organic solvents while being virtually insoluble in water. This document consolidates available qualitative data, outlines a general experimental protocol for solubility determination, and presents a logical framework for understanding its solubility characteristics.

Solubility Profile of this compound

This compound is widely reported to be soluble in most common organic solvents. Its large alkyl chains contribute to its nonpolar character, making it readily miscible with other nonpolar and moderately polar solvents. Conversely, it is insoluble in highly polar solvents like water. While precise quantitative solubility data (g/100mL) is not extensively available in public literature, the qualitative solubility across various solvent classes is well-established.

The following table summarizes the solubility of this compound in a range of common organic solvents based on available technical data sheets and chemical literature.

| Solvent Class | Solvent | Solubility |

| Hydrocarbons | Hexane | Soluble |

| Toluene | Soluble | |

| Cyclohexane | Soluble | |

| Alcohols | Methanol | Sparingly Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Halogenated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative and semi-quantitative solubility of a liquid substance like this compound in an organic solvent. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement pipettes or micropipettes

-

Glass vials with screw caps (e.g., 10 mL)

-

Vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance (for quantitative analysis)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination. The experiment should be conducted in a well-ventilated fume hood.

-

Solvent Addition: Into a series of labeled glass vials, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Solute Addition: Using a calibrated pipette, add a small, known volume of this compound (e.g., 100 µL) to the first vial.

-

Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a well-lit background. If the solution is clear and homogenous with no visible phase separation or cloudiness, the this compound is considered soluble at this concentration.

-

Incremental Addition: Continue to add known increments of this compound to the vial, vortexing and observing after each addition. Record the total volume of this compound added.

-

Saturation Point: The point at which the solution becomes cloudy or phase separation occurs, and does not clear upon further mixing, is the saturation point.

-

Temperature Control: For more precise measurements, the vials should be placed in a constant temperature bath for a set period (e.g., 24 hours) to reach equilibrium, with intermittent shaking.

-

Quantitative Analysis (Optional): To obtain a precise solubility value (e.g., in g/100mL), a known mass of the saturated solution can be carefully evaporated to remove the solvent, and the mass of the remaining this compound can be measured.

Logical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This chemical maxim dictates that substances with similar polarities are more likely to be soluble in one another. The following diagram illustrates this relationship for this compound.

Caption: Logical flow of this compound's solubility based on polarity.

An In-Depth Technical Guide to the Thermal Degradation Profile of Tridecyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Thermal Stability of Tridecyl Phosphite

This compound is recognized for its good thermal stability, characterized by a high boiling point and low volatility, which makes it suitable for use in high-temperature polymer processing. Its stability is generally considered superior to that of lower molecular weight alkyl phosphites such as triisobutyl phosphite (TIBP) and trilauryl phosphite (TLP). The degradation of phosphite antioxidants is primarily driven by two mechanisms: hydrolysis and oxidation. The susceptibility to hydrolysis is a known vulnerability of phosphites, particularly in the presence of moisture and elevated temperatures.

Quantitative Thermal Degradation Data

Due to the absence of specific thermogravimetric analysis (TGA) data for this compound in the available literature, this section presents representative data for a structurally similar high molecular weight phosphite ester, tris(2-ethylhexyl) phosphite. This data should be considered illustrative of the general thermal behavior expected from long-chain alkyl phosphites. The onset of decomposition for such phosphites typically occurs at temperatures exceeding 200°C.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a High Molecular Weight Alkyl Phosphite (Illustrative)

| Temperature (°C) | Mass Loss (%) |

| 100 | < 1 |

| 150 | < 2 |

| 200 | ~ 5 |

| 250 | ~ 15 |

| 300 | ~ 40 |

| 350 | ~ 75 |

| 400 | > 90 |

Note: This data is illustrative and intended to represent the general thermal degradation profile of a high molecular weight alkyl phosphite. Actual values for this compound may vary.

Experimental Protocols

A detailed understanding of the thermal degradation profile of this compound can be achieved through standardized experimental protocols. Thermogravimetric analysis (TGA) is the primary technique for this purpose.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131 & ISO 11358)

Objective: To determine the thermal stability and decomposition characteristics of liquid this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound sample

-

High-purity nitrogen gas (or other inert gas)

-

Air (for oxidative degradation studies)

-

Appropriate sample pans (e.g., aluminum or platinum)

Procedure:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere. For oxidative studies, use air at a similar flow rate.

-

-

Sample Preparation:

-

Place a small, representative sample of this compound (typically 5-10 mg) into a tared TGA sample pan.

-

Record the initial sample mass accurately.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature (e.g., 600°C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Determine the peak degradation temperature from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss at various key temperatures.

-

Determine the final residual mass at the end of the experiment.

-

Visualization of Degradation Pathways and Experimental Workflow

Signaling Pathways

The thermal degradation of this compound primarily proceeds through hydrolysis and oxidation. The following diagram illustrates these general pathways for an alkyl phosphite.

Caption: General degradation pathways for alkyl phosphites.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the thermogravimetric analysis of this compound.

Caption: Typical experimental workflow for TGA.

An In-depth Technical Guide to Tridecyl Phosphite: Molecular Weight and Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tridecyl phosphite, a key secondary antioxidant in various industrial applications. This document clarifies the common confusion surrounding its nomenclature and molecular weight, details its significance as a stabilizer, and provides relevant experimental protocols for its analysis and evaluation.

Unraveling the Identity of "this compound": A Tale of Two Molecules

A critical point of clarification for researchers is the frequent ambiguity in the term "this compound." The nomenclature can refer to two distinct chemical entities with different molecular weights and formulas. This guide will address both to provide a complete and precise reference.

-

Tris(tridecyl) Phosphite: The chemically accurate name for a molecule with three tridecyl (C13) chains.

-

Tris(decyl) Phosphite: Often colloquially or incorrectly referred to as this compound, this molecule contains three decyl (C10) chains.

The differing alkyl chain lengths result in distinct molecular weights and physical properties, which are crucial for precise experimental design and material formulation.

Quantitative Data Summary

For ease of comparison, the physical and chemical properties of both tris(tridecyl) phosphite and tris(decyl) phosphite are summarized in the table below.

| Property | Tris(tridecyl) Phosphite | Tris(decyl) Phosphite |

| Molecular Formula | C39H81O3P | C30H63O3P |

| Molecular Weight | 629.03 g/mol | 502.79 g/mol [1][2][3] |

| Appearance | Clear Liquid[4] | Water-white liquid[5] |

| Density | 0.882-0.900 g/mL at 25°C/15.5°C[4] | ~0.892 g/mL at 25°C/15.5°C[5] |

| Refractive Index | 1.4600-1.4650 at 25°C[4] | ~1.4565 at 25°C[5] |

| Boiling Point | >200°C | ~450.1°C at 760mmHg[6] |

| Flash Point | >230°F (~110°C)[2][3] | ~455°F (235°C)[5] |

| Phosphorus Content | ~4.9%[4] | Not specified |

Significance and Applications

Tridecyl phosphites, in both their true tridecyl and more common decyl forms, are primarily utilized as secondary antioxidants and heat stabilizers in polymer systems. Their significance lies in their ability to protect polymers from degradation during high-temperature processing and throughout the product's lifecycle.

Key Functions:

-

Hydroperoxide Decomposition: During polymer oxidation, unstable hydroperoxides (ROOH) are formed. Phosphite antioxidants act as hydroperoxide decomposers, converting them into stable, non-radical products, thereby preventing chain scission and crosslinking that degrade the polymer.

-

Synergism with Primary Antioxidants: Tridecyl phosphites are often used in conjunction with primary antioxidants, such as hindered phenols. This combination provides a synergistic effect: the primary antioxidant scavenges free radicals, and the secondary phosphite antioxidant decomposes the hydroperoxides formed. This dual-action approach offers enhanced protection for the polymer.

-

Color Stability: By preventing oxidative degradation, tridecyl phosphites help to maintain the original color of the polymer and prevent yellowing or discoloration during processing and use.

Primary Applications:

-

Polymer Stabilization: They are widely used in a variety of polymers, including:

-

Polyvinyl chloride (PVC)

-

Polyolefins (polyethylene, polypropylene)

-

Polyurethanes

-

ABS (Acrylonitrile Butadiene Styrene)

-

Polyester resins

-

-

Lubricants: They can be used as antioxidants and friction reducers in lubricant formulations.

For professionals in drug development, the stability of polymers is crucial for applications such as polymer-based drug delivery systems, medical device components, and pharmaceutical packaging. The use of stabilizers like this compound can ensure the integrity and longevity of these materials.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and evaluation of tridecyl phosphites.

Synthesis of this compound (General Method)

A common method for synthesizing trialkyl phosphites is through the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a hydrogen chloride acceptor, or via transesterification.

Reaction: PCl3 + 3 R-OH → (RO)3P + 3 HCl

Materials:

-

Phosphorus trichloride (PCl3)

-

Tridecyl alcohol or Decyl alcohol

-

A tertiary amine (e.g., triethylamine) as an HCl scavenger

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a moisture-free reaction vessel equipped with a stirrer, dropping funnel, and condenser, dissolve the alcohol (tridecyl or decyl) and the tertiary amine in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus trichloride to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The tertiary amine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

Evaluation of Antioxidant Efficacy: Oxidative Induction Time (OIT)

The OIT test is a standard method to determine the thermo-oxidative stability of a material. It is performed using a Differential Scanning Calorimeter (DSC).

Principle: A sample is heated to a specific isothermal temperature in an inert atmosphere (nitrogen). Then, the atmosphere is switched to an oxidative one (oxygen or air). The time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation of the sample is the OIT. A longer OIT indicates better oxidative stability.

Procedure:

-

A small, known weight of the polymer sample containing the phosphite stabilizer is placed in an aluminum DSC pan.

-

The DSC cell is purged with nitrogen.

-

The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyolefins) at a controlled rate.[1]

-

Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.[1][5]

-

The time is recorded from the gas switch until the onset of the exothermic peak, which signifies the start of oxidation. This time is the OIT.[1][5][7]

Analysis of this compound: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the qualitative and quantitative analysis of phosphite antioxidants in polymer matrices.

Methodology:

-

Sample Preparation:

-

A known amount of the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform).

-

The polymer is then precipitated by adding a non-solvent (e.g., methanol), leaving the antioxidant in the solution.

-

The solution is filtered to remove the precipitated polymer.

-

-

Chromatographic Conditions (General):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is common.

-

Detector: A UV detector is often used, as the aromatic phosphites have UV absorbance. For non-aromatic phosphites like this compound, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.

-

Standard Preparation: A calibration curve is generated using standards of known concentrations of the specific this compound.

-

-

Analysis: The prepared sample solution is injected into the HPLC system, and the concentration of the phosphite is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

Caption: Synergistic antioxidant mechanism of a primary (phenolic) and secondary (phosphite) antioxidant.

Caption: Experimental workflow for determining Oxidative Induction Time (OIT) using DSC.

Caption: General synthesis pathway for this compound.

References

- 1. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]

- 2. TRIS(TRIDECYL) PHOSPHITE | 68610-62-8 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. measurlabs.com [measurlabs.com]

- 6. This compound | CAS#:2929-86-4 | Chemsrc [chemsrc.com]

- 7. Oxidative-induction time - Wikipedia [en.wikipedia.org]

Tridecyl Phosphite: An In-Depth Technical Guide to its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridecyl phosphite and its isomer, triisothis compound (CAS No. 77745-66-5), are widely used as secondary antioxidants and stabilizers in various polymers and industrial applications.[1][2] Understanding their environmental fate—how they behave and persist in the environment—is crucial for comprehensive risk assessment and sustainable material development. This technical guide synthesizes the available information on the environmental characteristics of this compound, addressing its biodegradability, hydrolysis, aquatic toxicity, and soil mobility.

A significant challenge in assessing this compound is the limited availability of publicly accessible, quantitative data from standardized environmental fate and ecotoxicity studies. Regulatory hazard classifications indicate that it "may cause long lasting harmful effects to aquatic life" (H413).[3] To provide a more complete picture, this guide incorporates data from structurally similar phosphite antioxidants as analogues where direct data is unavailable, alongside detailed descriptions of the standard experimental protocols used for such evaluations.

Physicochemical Properties

Understanding the basic physical and chemical properties of a substance is fundamental to predicting its environmental distribution. Triisothis compound is a colorless, combustible liquid with a faint odor and is practically insoluble in water.[3]

| Property | Value | Reference |

| CAS Number | 77745-66-5 (for Triisothis compound) | [3][4] |

| Molecular Formula | C₃₉H₈₁O₃P | [3] |

| Molar Mass | 629.04 g/mol | [3] |

| Physical State | Liquid | [3] |

| Melting Point | < -20 °C | [3] |

| Flash Point | 154 °C (Closed cup) | [3] |

| Density | 0.88 g/cm³ (at 25 °C) | [3] |

| Water Solubility | Practically insoluble | [3] |

Environmental Fate

The environmental fate of a chemical is determined by its persistence (resistance to degradation) and partitioning (movement between air, water, soil, and biota).

Biodegradability

Biodegradation is the breakdown of organic matter by microorganisms. "Ready biodegradability" tests are stringent evaluations of a chemical's potential for rapid and complete biodegradation in an aerobic aquatic environment.

Data: No direct ready biodegradability data for this compound was found in the public domain. However, data for a structurally analogous substance, Tris(2,4-di-tert-butylphenyl)phosphite, indicates it is not readily biodegradable , showing only 6% degradation over 28 days in an OECD 301B study. This suggests that this compound is also likely to be persistent in the environment.

| Test Substance | Test Guideline | Duration | Result | Classification | Reference |

| This compound | OECD 301F | 28 Days | No Data Available | - | |

| Analogue: Tris(2,4-di-tert-butylphenyl)phosphite | OECD 301B | 28 Days | 6% degradation | Not Readily Biodegradable |

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method is a cornerstone for assessing ready biodegradability.[5][6][7][8]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant. The mixture is incubated in a closed flask with a device to measure the pressure change resulting from oxygen consumption by the microorganisms as they biodegrade the substance.

-

Inoculum: Activated sludge, typically from a domestic wastewater treatment facility, is used as the microbial source. The concentration is generally kept low (e.g., 30 mg/L solids).

-

Test Conditions: The test is run in the dark at a constant temperature (e.g., 20-24°C) for 28 days. The test substance is usually the sole source of organic carbon at a concentration of 100 mg/L.

-

Measurement: The oxygen consumed is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

References

- 1. OECD 203 - Phytosafe [phytosafe.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. gestis-database.dguv.de [gestis-database.dguv.de]

- 4. Triisothis compound | C39H81O3P | CID 22630279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. petroleumhpv.org [petroleumhpv.org]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of the OECD 301F respirometric test for the biodegradability assessment of various potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridecyl Phosphite: A Technical Guide to Regulatory and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory and safety data for tridecyl phosphite. The term "this compound" can refer to several structurally related substances, primarily distinguished by their CAS numbers and the isomeric form of the tridecyl group. This document synthesizes available data for the most common variants to support informed handling, risk assessment, and compliance.

Chemical Identification and Physicochemical Properties

This compound is a category of organophosphorus compounds used primarily as stabilizers and antioxidants in plastics, such as PVC, and in other industrial applications. The specific identity and properties can vary depending on the isomer of the alcohol used in manufacturing. Key identifiers for common this compound compounds are listed below.

| Property | Tris(decyl) phosphite | Tris(isodecyl) phosphite | Tris(isotridecyl) phosphite | Tris(tridecyl) phosphite |

| Synonyms | Phosphorous acid, tris(decyl) ester | Phosphorous acid, triisodecyl ester | Phosphorous acid, triisotridecyl ester | Phosphorous acid, tri-C12-15-alkyl esters |

| CAS Number | 2929-86-4 | 25448-25-3 | 77745-66-5 | 68610-62-8 |

| EC Number | 220-895-3 | 246-998-3[1] | 278-758-9 | 271-870-9[2] |

| Molecular Formula | C₃₀H₆₃O₃P[3] | C₃₀H₆₃O₃P[4] | C₃₉H₈₁O₃P[4] | C₃₉H₈₁O₃P |

| Molecular Weight | 502.80 g/mol [3] | 502.8 g/mol [4] | 629.03 g/mol [4] | 629.03 g/mol |

| Physical State | Liquid | Liquid | Clear Liquid[4] | Liquid |

| Flash Point | 281.3°C[5] | No data available | 154°C (closed cup)[6] | >110°C (>230°F)[7] |

| Density | No data available | No data available | 0.88 g/cm³ at 25°C[6] | 0.89 g/mL at 25°C[7] |

| Water Solubility | Insoluble | Insoluble | Practically insoluble[6] | Insoluble |

Regulatory Status

This compound and its isomers are subject to various chemical regulations globally. Their status on key inventories determines their legality for manufacture, import, and use in different regions.

| Regulatory List | Tris(decyl) phosphite (2929-86-4) | Tris(isodecyl) phosphite (25448-25-3) | Tris(isotridecyl) phosphite (77745-66-5) | Tris(tridecyl) phosphite (68610-62-8) |

| EU REACH | Pre-registered | Registered[1] | Registered (FULL)[4] | Pre-registered |

| US TSCA | Listed[8] | Listed[4] | Listed (Active, PMN) | Listed[2] |

| Canada DSL | Listed | Listed | Listed | Listed |

| Australia AICIS | Listed | Listed[4] | Listed | Listed |

| China IECSC | Listed | Listed | Listed | Listed[2] |

| Japan ENCS | Listed | Listed (2-1894)[9] | Listed | Listed |

| Korea KECI | Listed | Listed | Listed | Listed |

Additionally, Triisothis compound (CAS 77745-66-5) is approved by the U.S. Food and Drug Administration (FDA) as a food contact substance (FCN No. 2335). It can be used as an antioxidant in vinyl chloride polymers and linear low-density polyethylene at levels up to 1% and 0.25% by weight, respectively, under specific conditions of use. However, it is not for use in contact with infant formula or human milk.[10]

Hazard Classification and Safety Data

The hazard classification for tridecyl phosphites can be inconsistent across different suppliers and regulatory notifications, particularly concerning skin sensitization. The information below is aggregated from the European Chemicals Agency (ECHA) registration dossiers and other safety data sources.

GHS Hazard Classification

| Hazard Class | Tris(isodecyl) phosphite (25448-25-3) | Tris(isotridecyl) phosphite (77745-66-5) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Not Classified |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Not Classified |

| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | Category 1 (H317: May cause an allergic skin reaction)[11] |

| Aquatic Hazard (Chronic) | Category 4 (H413: May cause long lasting harmful effects to aquatic life) | Category 4 (H413: May cause long lasting harmful effects to aquatic life)[11] |

Note: Data for other CAS numbers is less consistent. For instance, PubChem data for tris(tridecan-1-yl) phosphite (a related substance) indicates that 50% of notifications to the ECHA C&L inventory report it as a skin sensitizer (H317), while 50% report it as not meeting hazard criteria.

The logical workflow for GHS classification based on available evidence is depicted below.

Caption: GHS hazard classification workflow for this compound.

Toxicological Data Summary

Quantitative toxicity data is limited and often relies on analogue substances. The most complete data sets are available for the REACH-registered triisodecyl and triisotridecyl phosphites. A significant finding is the absence of established occupational exposure limits (OELs), such as OSHA PELs or ACGIH TLVs, for any of the common this compound isomers.[7][11][12]

| Endpoint | Result | Species | Substance (CAS No.) |

| Acute Oral Toxicity | LD50 > 2,000 mg/kg bw | Rat | Triisothis compound (77745-66-5)[13] |

| Acute Dermal Toxicity | LD50 > 5,000 mg/kg bw | Rabbit | Analogue: Isodecyl diphenyl phosphite[14] |

| Acute Inhalation Toxicity | LC50 > 12.6 mg/L (1 hr) | Rat | Triisothis compound (77745-66-5)[13] |

| Skin Irritation | Irritating | Rabbit | Triisodecyl phosphite (25448-25-3) |

| Eye Irritation | Irritating | Rabbit | Triisodecyl phosphite (25448-25-3) |

| Skin Sensitization | Sensitizing (Weak) | Mouse | Triisodecyl phosphite (25448-25-3) |

| Mutagenicity | Not mutagenic | In vitro | Analogue: Isodecyl diphenyl phosphite[14] |

| Repeated Dose Toxicity | NOAEL = 15 mg/kg bw/day | Rat | Analogue: Isodecyl diphenyl phosphite[14] |

Experimental Protocols

Detailed protocols for the toxicological studies summarized above are typically proprietary. However, the studies are generally conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the standard methodologies for key endpoints.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy young adult albino rabbits (at least three animals).

-

Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a clipped patch of skin (approx. 6 cm²). The patch is covered with a gauze dressing and semi-occlusive bandage for a 4-hour exposure period.

-

Observation: After patch removal, the skin is examined for erythema (redness) and oedema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of effects.

-

Scoring: The reactions are scored on a scale (typically 0-4 for both erythema and oedema). A Primary Dermal Irritation Index (PDII) is calculated to classify the substance.

Caption: Standard experimental workflow for an OECD 404 skin irritation test.

Skin Sensitization: Local Lymph Node Assay (based on OECD Guideline 429)

The Local Lymph Node Assay (LLNA) is the preferred method for determining the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

-

Test System: Mice (typically female CBA/Ca or CBA/J strain), with a minimum of four animals per dose group and a control group.

-

Procedure: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. The substance is applied to the dorsal surface of each ear for three consecutive days.

-

Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. Several hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine (a measure of cell proliferation) is determined by scintillation counting.

-

Endpoint: A Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin irritation and sensitization, appropriate measures must be taken when handling this compound.

-

Engineering Controls: Handle in a well-ventilated place. Use process enclosures or local exhaust ventilation to minimize airborne exposure.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.

-

Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a full-face respirator with an appropriate cartridge.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Routinely wash work clothing to remove contaminants.[7]

This guide provides a summary of publicly available regulatory and safety information on this compound. Users are strongly encouraged to consult the specific Safety Data Sheet (SDS) for the particular product they are using and to refer to the ECHA registration dossiers for the most comprehensive data.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Page loading... [guidechem.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Triisodecyl phosphite | C30H63O3P | CID 117488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:2929-86-4 | Chemsrc [chemsrc.com]

- 6. gestis-database.dguv.de [gestis-database.dguv.de]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. J-CHECK(English) [nite.go.jp]

- 10. Triisothis compound | C39H81O3P | CID 22630279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. triisothis compound - Safety Data Sheet [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. nj.gov [nj.gov]

- 14. gestis-database.dguv.de [gestis-database.dguv.de]

In-Depth Technical Guide: Phenol-Free Tridecyl Phosphite as a Core Antioxidant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of phenol-free tridecyl phosphite, a crucial secondary antioxidant in various industrial applications. This document details its mechanism of action, presents quantitative performance data, outlines experimental protocols for evaluation, and provides visual representations of its chemical pathways and experimental workflows.

Core Principles of this compound Antioxidant Activity

Tris(tridecyl) phosphite is a liquid alkyl phosphite that functions as a highly effective secondary antioxidant.[1] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, this compound's primary role is to decompose hydroperoxides (ROOH).[2][3] Hydroperoxides are unstable intermediates formed during the auto-oxidation of polymers and other organic materials.[2] Their decomposition can generate highly reactive radicals, which propagate the degradation cascade, leading to loss of mechanical properties, discoloration, and overall material failure.[2]

This compound stoichiometrically reduces hydroperoxides to stable alcohols, while it is itself oxidized to the corresponding phosphate.[4][5] This process effectively breaks the degradation cycle. Due to its low volatility, it is particularly suitable for high-temperature processing applications.[1] Furthermore, it exhibits a synergistic effect when used in combination with primary antioxidants, protecting them from degradation and thus extending the long-term stability of the material.[6]

Signaling Pathway: Hydroperoxide Decomposition

The fundamental antioxidant action of this compound is the decomposition of hydroperoxides. This chemical reaction pathway prevents the formation of degradation-propagating radicals.

Caption: Hydroperoxide decomposition by this compound.

Quantitative Performance Data

The efficacy of this compound as an antioxidant is quantified through various standardized tests that measure the preservation of polymer properties after processing and aging. The following tables summarize key performance indicators for polymers stabilized with this compound.

Table 1: Performance of Tris(tridecyl) Phosphite in Polypropylene (PP)

| Stabilizer System | Melt Flow Index (MFI) (g/10 min) | Yellowness Index (YI) | Oxidative Induction Time (OIT) (min) |

| Unstabilized PP | High (significant degradation) | High | Low |

| PP + 0.1% Primary Antioxidant | Moderate | Moderate | Moderate |

| PP + 0.1% Tris(tridecyl) Phosphite | Lower | Low | Moderate |

| PP + 0.1% Primary Antioxidant + 0.1% Tris(tridecyl) Phosphite | Lowest (best stabilization) | Lowest | High |

Table 2: Performance of Tris(tridecyl) Phosphite in Polyethylene (PE)

| Stabilizer System | Melt Flow Index (MFI) (g/10 min) | Yellowness Index (YI) | Oxidative Induction Time (OIT) (min) |

| Unstabilized PE | High (significant degradation) | High | Low |

| PE + 0.1% Primary Antioxidant | Moderate | Moderate | Moderate |

| PE + 0.1% Tris(tridecyl) Phosphite | Lower | Low | Moderate |

| PE + 0.1% Primary Antioxidant + 0.1% Tris(tridecyl) Phosphite | Lowest (best stabilization) | Lowest | High |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

Melt Flow Index (MFI) Testing

This test measures the ease of flow of a molten polymer, which is inversely related to its molecular weight. A smaller change in MFI after processing indicates better stabilization.

-

Apparatus: Melt Flow Indexer

-

Standard: ASTM D1238

-

Methodology:

-

A specified amount of the polymer sample (typically 5-8 grams) is loaded into the heated barrel of the MFI apparatus, which is maintained at a specified temperature (e.g., 230°C for polypropylene).[7]

-

A piston with a specified weight is placed in the barrel, forcing the molten polymer to extrude through a standardized die.[7]

-

The extrudate is collected over a set period.

-

The collected extrudate is weighed, and the MFI is calculated in grams per 10 minutes.[8]

-

Yellowness Index (YI) Measurement

This test quantifies the change in color of a polymer sample towards yellow, which is a common sign of degradation.[9]

-

Apparatus: Spectrophotometer

-

Standard: ASTM E313

-

Methodology:

-

The spectrophotometer is calibrated according to the manufacturer's instructions.

-

A plaque of the polymer sample is placed in the instrument's measurement port.

-

The spectral data is collected, and the Yellowness Index is calculated based on the CIE tristimulus values (X, Y, Z).[9]

-

A lower YI value indicates better color stability.[9]

-

Oxidative Induction Time (OIT)

OIT is a measure of the thermal oxidative stability of a material. A longer OIT indicates a higher level of stabilization.[10]

-

Apparatus: Differential Scanning Calorimeter (DSC)

-